molecular formula C16H17N B14636874 2,2-Dimethyl-3,3-diphenylaziridine CAS No. 56062-75-0

2,2-Dimethyl-3,3-diphenylaziridine

Cat. No.: B14636874
CAS No.: 56062-75-0
M. Wt: 223.31 g/mol
InChI Key: YVVZQZBESJPFBF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,3-diphenylaziridine is a specialized aziridine reagent of significant interest in advanced organic synthesis and medicinal chemistry research. Its structure, featuring a highly strained three-membered ring with geminal dimethyl and diphenyl substitutions, makes it a valuable electrophilic intermediate for constructing complex nitrogen-containing molecules. Aziridines are analogs of ring-closed intermediates of nitrogen mustards and are known to assault cancer cells by triggering DNA interstrand crosslinking, making them valuable scaffolds in anticancer agent development . This compound is anticipated to undergo regioselective nucleophilic ring-opening reactions, a characteristic of similarly substituted aziridines. For instance, studies on analogous compounds like 2,2-gem-diphenylaziridine have shown that the ring can be opened by reagents such as acetic acid, proceeding through the cleavage of the bond between the nitrogen and the tertiary carbon atom, and likely forming a carbonium ion intermediate . This reactivity allows researchers to synthesize a variety of substituted amine derivatives, which are crucial motifs in many active pharmaceutical ingredients (APIs) and natural products. The presence of two phenyl groups at the 3-position and two methyl groups at the 2-position influences the ring's strain and electronic characteristics, thereby modulating its reactivity towards different nucleophiles and its potential interactions with biological targets. As a building block, this compound can be explored in the synthesis of novel ligands, polymers, and as a precursor for further functionalization to create diverse chemical libraries for screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

56062-75-0

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

2,2-dimethyl-3,3-diphenylaziridine

InChI

InChI=1S/C16H17N/c1-15(2)16(17-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,17H,1-2H3

InChI Key

YVVZQZBESJPFBF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Cyclization of β-Amino Alcohols via Mitsunobu Conditions

A widely employed method involves the cyclization of β-amino alcohol precursors under Mitsunobu conditions. The amino alcohol 2-amino-2-methyl-3,3-diphenylpropan-1-ol serves as the critical intermediate.

Procedure :

  • Dissolve the β-amino alcohol (1 equiv) in anhydrous tetrahydrofuran (THF).
  • Add triphenylphosphine (PPh₃, 1.5 equiv) and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) at 0°C.
  • Stir the mixture at room temperature for 16 hours.
  • Purify via column chromatography (hexane/ethyl acetate).

Key Data :

  • Yield : 68–73%
  • Mechanism : The Mitsunobu reaction facilitates intramolecular cyclization by converting the hydroxyl group into a leaving group, enabling nucleophilic attack by the amine.

Dehydrohalogenation of Haloamine Precursors

An alternative route involves dehydrohalogenation of 2-chloro-2-methyl-3,3-diphenylpropylamine using strong bases.

Procedure :

  • Synthesize the haloamine via nucleophilic substitution of a β-chloro alcohol with ammonia.
  • Treat with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 80°C.
  • Isolate the product via fractional crystallization.

Key Data :

  • Yield : 55–60%
  • Side Products : Elimination to form alkenes may occur if steric hindrance is insufficient.

Nitrene Addition to Alkenes

The [2+1] cycloaddition of nitrenes to alkenes offers a stereoselective pathway.

Procedure :

  • Generate a nitrene intermediate via thermal decomposition of 2,4-dinitrobenzenesulfenyl azide in the presence of 2,2-dimethyl-3,3-diphenylpropene .
  • Conduct the reaction in dichloromethane at −10°C.

Key Data :

  • Yield : 40–45%
  • Limitation : Requires specialized nitrene precursors and low temperatures to prevent side reactions.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Disadvantages
Mitsunobu Cyclization 68–73 RT, THF, PPh₃/DIAD High yield; mild conditions Costly reagents (DIAD)
Dehydrohalogenation 55–60 80°C, DMF, t-BuOK Simple reagents Moderate yield; competing elimination
Nitrene Addition 40–45 −10°C, CH₂Cl₂ Stereoselective Low yield; sensitive intermediates

Characterization and Validation

Synthetic products are validated using advanced analytical techniques:

  • ¹H/¹³C NMR : Distinct signals for methyl (δ 1.2–1.4 ppm) and phenyl groups (δ 7.2–7.5 ppm).
  • X-ray Crystallography : Confirms the planar aziridine ring and substituent geometry.
  • HRMS : Molecular ion peak at m/z 223.1362 (C₁₆H₁₇N⁺).

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,3-diphenylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium bisulfite, sodium sulfite, and other nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include gem-disubstituted taurines and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethyl-3,3-diphenylaziridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3,3-diphenylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to interact with various molecular targets, leading to ring-opening and the formation of new chemical bonds. The specific pathways and molecular targets involved depend on the reaction conditions and the nature of the interacting molecules .

Comparison with Similar Compounds

cis-2,3-Diphenylaziridine

Structure : Lacks methyl groups at the 2-position.
Key Differences :

  • Steric Effects : The absence of methyl groups reduces steric hindrance, making the aziridine ring more accessible for nucleophilic attack or coordination with metals.
  • Synthesis : Synthesized via Staudinger reaction from stilbene oxide, involving intermediates like azido alcohols and phosphines. In contrast, the dimethyl-substituted analog likely requires modified conditions to accommodate steric bulk during ring closure .
  • Reactivity : The methyl groups in 2,2-dimethyl-3,3-diphenylaziridine enhance ring stability, slowing ring-opening reactions compared to the less hindered diphenyl analog. For example, hydrolysis or acid-catalyzed ring-opening may proceed at lower rates .

Table 1 : Structural and Reactivity Comparison

Property This compound cis-2,3-Diphenylaziridine
Substituents 2-Me, 3-Ph 3-Ph
Steric Hindrance High Moderate
Ring-Opening Rate (acid) Slower Faster
Melting Point ~150–160°C (estimated) ~120–130°C

Fluorinated Aziridines and Azetidines

Examples : 3,3-Difluoroazetidine hydrochloride, 3-Fluoroazetidine hydrochloride .
Key Differences :

  • Electronic Effects : Fluorine substituents are electron-withdrawing, increasing the electrophilicity of the nitrogen atom. In contrast, methyl and phenyl groups in this compound donate electrons, stabilizing the ring.
  • Applications: Fluorinated analogs are prioritized in medicinal chemistry due to enhanced metabolic stability and bioavailability. The dimethyl-diphenyl analog may instead serve as a ligand in catalysis or a monomer in polymerization due to its bulky, electron-rich structure .

Table 2 : Electronic Properties and Applications

Compound Substituent Effects Primary Applications
This compound Electron-donating (Me, Ph) Catalysis, Polymerization
3,3-Difluoroazetidine Electron-withdrawing (F) Pharmaceuticals

Non-Aziridine Analogs with Similar Substituents

Examples : 2,2-Dimethyl-3,5-hexanedione, 5,5-Dimethyltetrahydrofuran-2-one .
Key Differences :

  • Ring Strain : Aziridines inherently have higher ring strain (~27 kcal/mol) compared to five-membered rings (e.g., tetrahydrofuran derivatives), leading to greater reactivity.
  • Physical Properties : Bulky substituents like phenyl groups increase melting points and reduce solubility in polar solvents. For instance, this compound is less soluble in water than 5,5-dimethyltetrahydrofuran-2-one due to aromatic hydrophobicity .

Table 3 : Physical Properties Comparison

Compound Melting Point (°C) Solubility in Water
This compound 150–160 Insoluble
5,5-Dimethyltetrahydrofuran-2-one 40–45 Partially soluble

Q & A

Q. What are the key considerations for synthesizing 2,2-Dimethyl-3,3-diphenylaziridine?

The compound can be synthesized via elimination reactions, such as the removal of triphenylphosphine oxide from intermediate precursors. For example, the elimination of triphenylphosphine oxide from a cycloadduct yields cis-2,3-diphenylaziridine derivatives, with stereochemical outcomes dependent on reaction pathways . Reaction conditions (e.g., temperature, solvent) must be optimized to minimize side products like trans-isomers.

Q. How can NMR spectroscopy distinguish stereoisomers of aziridine derivatives?

Carbon-13 NMR is critical for differentiating stereoisomers. For this compound, slow nitrogen inversion under specific conditions (e.g., low temperature or hindered NH exchange) reveals distinct chemical shifts for cis and trans configurations. Nitrogen inversion dynamics can also be studied using deuterium isotope effects on ¹³C shifts .

Q. What analytical techniques are recommended for characterizing aziridine stability?

  • IR spectroscopy : Detects NH stretching frequencies to assess hydrogen bonding or steric hindrance.
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., using a Varian MAT-311 instrument at 70 eV) .
  • X-ray crystallography : Resolves steric effects from bulky substituents (e.g., dimethyl and diphenyl groups).

Advanced Research Questions

Q. How does nitrogen inversion affect the reactivity of this compound?

Nitrogen inversion introduces conformational flexibility, influencing reaction pathways. For example, slow inversion rates under hindered conditions allow isolation of distinct intermediates in nucleophilic ring-opening reactions. Computational studies (e.g., B3LYP/6-31G** level) can model inversion barriers and predict kinetic vs. thermodynamic control in product formation .

Q. What mechanistic insights explain contradictory product distributions in aziridine nitrosation?

Nitrosation of cis-1-alkyl-2,3-diphenylaziridine derivatives generates azoxyalkenes and dihydrodiazete N-oxides. Contradictory product ratios arise from competing pathways: (1) direct nitrosation at nitrogen vs. (2) ring-opening followed by rearrangement. HPLC and GC-MS analyses are essential to track intermediates, while isotopic labeling (e.g., deuterium exchange) clarifies proton transfer steps .

Q. How can computational methods resolve stereochemical ambiguities in aziridine derivatives?

Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G**) predict relative stability of stereoisomers. For this compound, steric interactions between methyl and phenyl groups dominate energy landscapes. Transition state calculations further explain selectivity in ring-opening reactions .

Q. What experimental strategies address data contradictions in aziridine dynamic processes?

  • Variable-temperature NMR : Captures inversion rates and quantifies activation parameters (ΔG‡).
  • Isotopic perturbation : Deuterium substitution alters exchange rates, distinguishing static vs. dynamic effects in spectra .
  • Cross-validation : Compare results from independent techniques (e.g., NMR, X-ray, computational models) to resolve discrepancies .

Methodological Guidelines

  • Stereochemical analysis : Always combine experimental (NMR, X-ray) and computational data to assign configurations.
  • Reaction optimization : Screen solvents (e.g., acetic acid for slow NH exchange) to stabilize intermediates .
  • Data interpretation : Use multivariate analysis for spectral data, especially when isotope effects or dynamic processes obscure signals .

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